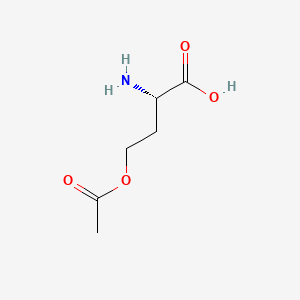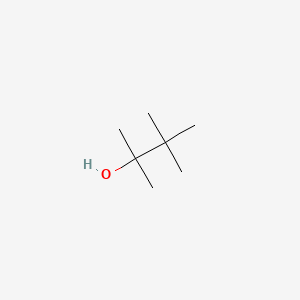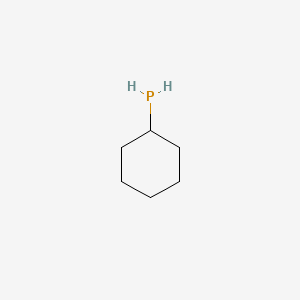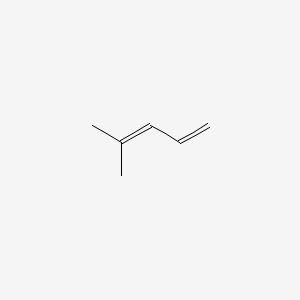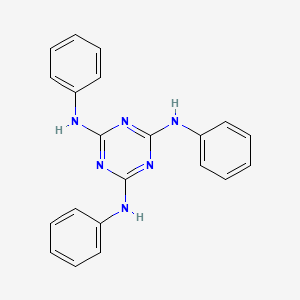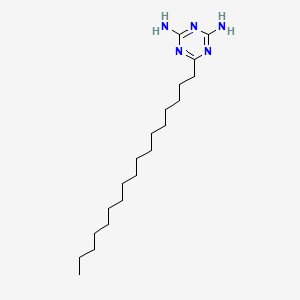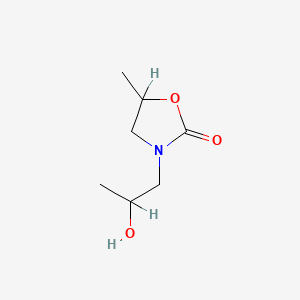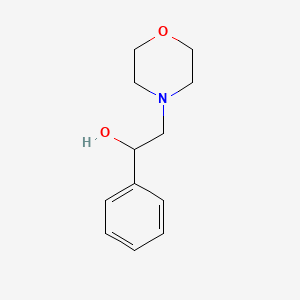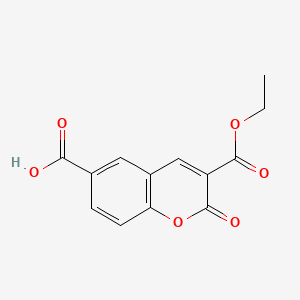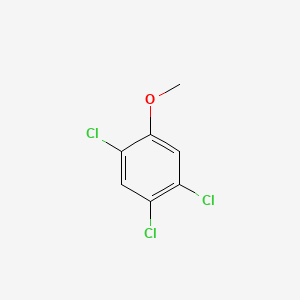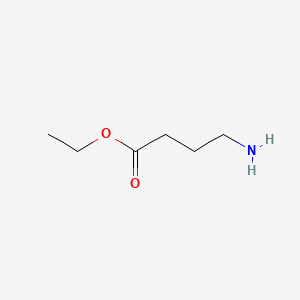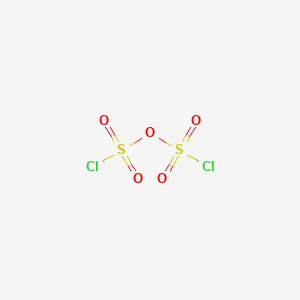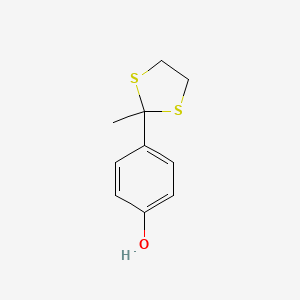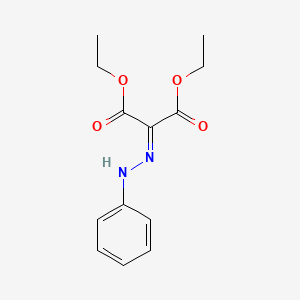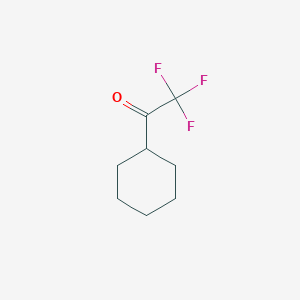
1-Cyclohexyl-2,2,2-trifluoro-ethanone
Übersicht
Beschreibung
1-Cyclohexyl-2,2,2-trifluoro-ethanone is a chemical compound with the molecular formula C8H11F3O . It has a molecular weight of 180.17 g/mol .
Synthesis Analysis
The synthesis of 1-Cyclohexyl-2,2,2-trifluoro-ethanone involves several steps . The process includes reacting a compound of formula II in the presence of magnesium or an organometallic reagent of formula III R1M2X (III), with a compound of formula IV CF3-C (O)-R2 (IV) .Molecular Structure Analysis
The InChI code for 1-Cyclohexyl-2,2,2-trifluoro-ethanone is 1S/C8H11F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h6H,1-5H2 . The structure of this compound can also be represented by the SMILES string: C1CCC(CC1)C(=O)C(F)(F)F .Chemical Reactions Analysis
The chemical reactions involving 1-Cyclohexyl-2,2,2-trifluoro-ethanone are complex and involve multiple steps . The purification process also yields a minor product .Physical And Chemical Properties Analysis
1-Cyclohexyl-2,2,2-trifluoro-ethanone has a density of 1.2±0.1 g/cm3 . Its boiling point is 167.1±35.0 °C at 760 mmHg . The compound has a vapour pressure of 1.7±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.4±3.0 kJ/mol .Wissenschaftliche Forschungsanwendungen
1. Synthetic Applications
Cycloaddition Reactions : A study reported the use of cyclohexane derivatives in 1,3-dipolar cycloaddition reactions, demonstrating the compound's utility in constructing spiro[4.5]decane systems. Such reactions underscore the role of cyclohexane derivatives in synthesizing complex organic structures with high regio-, stereo-, and chemoselectivity (Ong & Chien, 1996).
Hydrogen Activation : Research on Lewis acid cyclohexylbis(pentafluorophenyl)boron demonstrated its ability to activate H₂ in the presence of bulky Lewis bases, facilitating the heterolytic splitting of dihydrogen. This highlights the compound's potential in hydrogen storage and transfer applications (Jiang et al., 2011).
Alkenylation of C−H Bonds : Cyclohexane and related derivatives have been used in the stereospecific alkenylation of C−H bonds, where triflones undergo radical-mediated functionalization reactions. This process is significant for the introduction of functional groups into hydrocarbons with high yield and stereospecificity (Xiang et al., 1997).
2. Catalysis and Reaction Mechanisms
Catalyzed Functionalization of Hydrocarbons : Studies have explored the catalyzed functionalization of saturated hydrocarbons with CO to produce carboxylic acids and esters, demonstrating the utility of cyclohexane derivatives in carbon monoxide chemistry and the synthesis of valuable organic products (Asadullah et al., 2000).
Mechanistic Insights into Photoaffinity Probes : Research into the photolysis of diazirines in the presence of cyclohexane provided insights into the mechanisms of photoaffinity labeling, a technique crucial for studying biological interactions and drug discovery (Platz et al., 1991).
3. Material Science and Photodeprotection
Ionic Liquid Microemulsions : Cyclohexane has been used in the formation of microemulsions with ionic liquid polar domains, important for applications in nanotechnology and materials science (Gao et al., 2004).
Photodeprotection Mechanisms : A study on acetoxy-1,2,2-tri(aryl)ethanone derivatives explored the photodeprotection mechanisms utilizing photochromism, relevant for the controlled release of chemicals and drugs in response to light (Guo et al., 2022).
Safety And Hazards
Inhalation of 1-Cyclohexyl-2,2,2-trifluoro-ethanone may cause respiratory irritation . More detailed safety and hazard information should be obtained from the material safety data sheet (MSDS) of the compound .
Relevant Papers The relevant papers for 1-Cyclohexyl-2,2,2-trifluoro-ethanone can be found in various scientific databases . These papers provide more detailed information about the compound, including its synthesis, properties, and potential applications .
Eigenschaften
IUPAC Name |
1-cyclohexyl-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTSLLGEWZGTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285770 | |
| Record name | 1-Cyclohexyl-2,2,2-trifluoro-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-2,2,2-trifluoro-ethanone | |
CAS RN |
6302-04-1 | |
| Record name | NSC42756 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Cyclohexyl-2,2,2-trifluoro-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6302-04-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

